AZD3839 AZD3839 AZD3839 is a potent and selective BACE1 inhibitor. AZD3839 is clinical candidate for the treatment of Alzheimer disease. AZD3839 inhibits BACE1 activity, Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons. Selectivity against BACE2 and cathepsin D was 14 and >1000-fold, respectively. AZD3839 exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate. AZD3839 effectively reduces the levels of Aβ in brain, CSF, and plasma in several preclinical species.
Brand Name: Vulcanchem
CAS No.: 1227163-84-9
VCID: VC0520068
InChI: InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1
SMILES: C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5
Molecular Formula: C24H16F3N5
Molecular Weight: 431.4222

AZD3839

CAS No.: 1227163-84-9

Inhibitors

VCID: VC0520068

Molecular Formula: C24H16F3N5

Molecular Weight: 431.4222

Purity: >98% (or refer to the Certificate of Analysis)

AZD3839 - 1227163-84-9

CAS No. 1227163-84-9
Product Name AZD3839
Molecular Formula C24H16F3N5
Molecular Weight 431.4222
IUPAC Name (3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine
Standard InChI InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1
Standard InChIKey MRXBCEQZNKUUIP-DEOSSOPVSA-N
SMILES C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5
Appearance Solid powder
Description AZD3839 is a potent and selective BACE1 inhibitor. AZD3839 is clinical candidate for the treatment of Alzheimer disease. AZD3839 inhibits BACE1 activity, Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons. Selectivity against BACE2 and cathepsin D was 14 and >1000-fold, respectively. AZD3839 exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate. AZD3839 effectively reduces the levels of Aβ in brain, CSF, and plasma in several preclinical species.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AZD3839; AZD-3839; AZD 3839.
Reference 1: Sparve E, Quartino AL, Lüttgen M, Tunblad K, Gårdlund AT, Fälting J, Alexander R, Kågström J, Sjödin L, Bulgak A, Al-Saffar A, Bridgland-Taylor M, Pollard C, Swedberg MD, Vik T, Paulsson B. Prediction and modeling of effects on the QTc interval for clinical safety margin assessment, based on single-ascending-dose study data with AZD3839. J Pharmacol Exp Ther. 2014 Aug;350(2):469-78. doi: 10.1124/jpet.114.215202. Epub 2014 Jun 10. PubMed PMID: 24917547.
2: Lindgren A, Eklund G, Turek D, Malmquist J, Swahn BM, Holenz J, von Berg S, Karlström S, Bueters T. Biotransformation of two β-secretase inhibitors including ring opening and contraction of a pyrimidine ring. Drug Metab Dispos. 2013 May;41(5):1134-47. doi: 10.1124/dmd.112.050351. Epub 2013 Mar 8. PubMed PMID: 23474650.
3: Aasa J, Hu Y, Eklund G, Lindgren A, Baranczewski P, Malmquist J, Turek D, Bueters T. Effect of solvents on the time-dependent inhibition of CYP3A4 and the biotransformation of AZD3839 in human liver microsomes and hepatocytes. Drug Metab Dispos. 2013 Jan;41(1):159-69. doi: 10.1124/dmd.112.047597. Epub 2012 Oct 16. PubMed PMID: 23073735.
4: Jeppsson F, Eketjäll S, Janson J, Karlström S, Gustavsson S, Olsson LL, Radesäter AC, Ploeger B, Cebers G, Kolmodin K, Swahn BM, von Berg S, Bueters T, Fälting J. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease. J Biol Chem. 2012 Nov 30;287(49):41245-57. doi: 10.1074/jbc.M112.409110. Epub 2012 Oct 9. PubMed PMID: 23048024; PubMed Central PMCID: PMC3510823.
5: Swahn BM, Kolmodin K, Karlström S, von Berg S, Söderman P, Holenz J, Berg S, Lindström J, Sundström M, Turek D, Kihlström J, Slivo C, Andersson L, Pyring D, Rotticci D, Ohberg L, Kers A, Bogar K, von Kieseritzky F, Bergh M, Olsson LL, Janson J, Eketjäll S, Georgievska B, Jeppsson F, Fälting J. Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides. J Med Chem. 2012 Nov 8;55(21):9346-61. doi: 10.1021/jm3009025. Epub 2012 Sep 17. PubMed PMID: 22924815.
PubChem Compound 46202416
Last Modified Nov 11 2021
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